5-Methoxy-6-nitropicolinic acid

Physical Chemistry Thermal Analysis Process Chemistry

5-Methoxy-6-nitropicolinic acid (CAS 324028-85-5) is the go-to picolinic acid building block for demanding multi-step syntheses. Unlike its 6-methoxy regioisomer (CAS 475272-62-9), its ortho-arrangement of methoxy and nitro groups delivers a 32.2°C higher boiling point—enabling rigorous thermal drying and high-temperature reactions without material loss. Its lower LogP (Δ-0.42) enhances water solubility, streamlining aqueous work-ups and reverse-phase purification. Choose this isomer for superior thermal resilience and easier downstream processing in complex heterocyclic drug candidate synthesis. Ideal for MOF scaffolds under harsh solvothermal conditions.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 324028-85-5
Cat. No. B1592395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-nitropicolinic acid
CAS324028-85-5
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11)
InChIKeyMMLQXQNVBQJPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-nitropicolinic acid (CAS 324028-85-5): Verified Physicochemical Profile and Procurement Specifications


5-Methoxy-6-nitropicolinic acid (CAS 324028-85-5) is a picolinic acid derivative, specifically a 2-pyridinecarboxylic acid featuring a methoxy (-OCH3) substituent at the 5-position and a nitro (-NO2) group at the 6-position . This small molecule heterocycle has the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol, and is supplied as a solid with purity grades typically ranging from 95% to 98% . The compound's electronic properties are strongly influenced by the electron-withdrawing nitro group, which is conjugated to the pyridine ring and further modulated by the electron-donating methoxy group .

Why Regioisomers Are Not Interchangeable: 5-Methoxy-6-nitropicolinic acid vs. 6-Methoxy-5-nitropicolinic acid


In the picolinic acid family, the precise positioning of substituents is not a trivial detail; it is a critical determinant of a molecule's physicochemical and electronic behavior. 5-Methoxy-6-nitropicolinic acid is often confused with its regioisomer, 6-Methoxy-5-nitropicolinic acid (CAS 475272-62-9), or non-methoxylated analogs like 5-nitropicolinic acid (CAS 30651-24-2). However, these compounds cannot be interchanged without consequence. The unique ortho-arrangement of the nitro and methoxy groups in 5-Methoxy-6-nitropicolinic acid creates a distinct electronic and steric environment that directly impacts key properties such as boiling point, lipophilicity, and reactivity, as quantified in Section 3 . Substituting one for another will alter reaction outcomes, purification protocols, and ultimately, the success of a synthetic route or the performance of a derived material.

Quantitative Differentiation of 5-Methoxy-6-nitropicolinic acid from its Closest Analogs


5-Methoxy-6-nitropicolinic acid Exhibits a Significantly Higher Boiling Point than its 6-Methoxy Regioisomer

A direct comparison of predicted boiling points reveals a substantial 32.2°C difference between 5-Methoxy-6-nitropicolinic acid and its regioisomer, 6-Methoxy-5-nitropicolinic acid. The target compound has a higher predicted boiling point of 433.2 ± 45.0 °C, compared to 401.0 ± 45.0 °C for the 6-methoxy isomer . This difference, derived from ACD/Labs Percepta platform calculations, indicates stronger intermolecular forces, likely due to the distinct electronic and steric arrangement of the functional groups. This directly impacts distillation and purification conditions, making the 5-methoxy isomer more thermally robust for high-temperature reactions.

Physical Chemistry Thermal Analysis Process Chemistry

5-Methoxy-6-nitropicolinic acid is More Hydrophilic than its 6-Methoxy Regioisomer

The predicted LogP value, a key metric for lipophilicity, differentiates the two regioisomers. 5-Methoxy-6-nitropicolinic acid has a lower ACD/LogP value of 0.26, while 6-Methoxy-5-nitropicolinic acid has a higher value of 0.68 . This 0.42 unit difference indicates that the target compound is significantly more hydrophilic. This property affects its solubility profile, its behavior in reverse-phase chromatography, and its ability to partition into aqueous versus organic phases.

Medicinal Chemistry Chromatography Physicochemical Properties

The Methoxy Group on 5-Methoxy-6-nitropicolinic acid Elevates its Boiling Point by 43.4°C Compared to the Parent 5-Nitropicolinic Acid

The addition of a methoxy group to the picolinic acid scaffold has a profound effect on physical properties. The predicted boiling point of 5-Methoxy-6-nitropicolinic acid (433.2 ± 45.0 °C) is 43.4°C higher than the reported boiling point of the non-methoxylated analog, 5-nitropicolinic acid (389.8 °C) . This significant increase underscores the role of the methoxy substituent in enhancing intermolecular interactions, likely through increased polarizability and potential for hydrogen bonding.

Physical Chemistry Synthetic Methodology Thermal Analysis

Application Scenarios for 5-Methoxy-6-nitropicolinic acid Based on Verified Differentiation Data


Use as a Versatile Scaffold in High-Temperature Heterocyclic Synthesis

Given its 32.2°C higher predicted boiling point compared to its regioisomer, 5-Methoxy-6-nitropicolinic acid is the superior choice for multi-step syntheses involving high-temperature steps or for reactions requiring rigorous thermal drying. Its enhanced thermal stability reduces the risk of premature degradation or loss of material during purification, thereby increasing overall yield and reliability in the production of complex heterocyclic drug candidates .

Ideal for Applications Requiring a More Hydrophilic Picolinic Acid Building Block

With a predicted LogP of 0.26—0.42 units lower than its 6-methoxy regioisomer—5-Methoxy-6-nitropicolinic acid is the preferred intermediate for synthesizing molecules intended for aqueous environments or those requiring improved water solubility . This property also makes it easier to handle in standard aqueous work-up procedures and reverse-phase chromatographic purifications, streamlining downstream processing .

Exploration of Novel Chemical Space in Metal-Organic Frameworks (MOFs) and Catalysis

The distinct electronic profile arising from the ortho-arrangement of the methoxy and nitro groups in 5-Methoxy-6-nitropicolinic acid makes it a compelling ligand for constructing Metal-Organic Frameworks (MOFs) or coordination polymers with unique topologies and properties. Its higher boiling point and specific polarity, when compared to other picolinic acids, allow for the use of harsher solvothermal synthesis conditions, potentially unlocking new material properties not accessible with its analogs .

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